molecular formula C21H23BrN2 B11479973 2-(3-bromophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole

2-(3-bromophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole

Cat. No.: B11479973
M. Wt: 383.3 g/mol
InChI Key: RAEORZQLTUVZEG-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the cyclohexylethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the benzimidazole core is reacted with cyclohexylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-bromophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-benzimidazole: Lacks the bromine and cyclohexylethyl groups, resulting in different chemical properties and biological activities.

    2-(4-bromophenyl)-1H-benzimidazole: Similar structure but with the bromine atom in a different position, leading to variations in reactivity and applications.

    1-(2-cyclohexylethyl)-1H-benzimidazole:

Uniqueness

2-(3-bromophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole is unique due to the presence of both the bromophenyl and cyclohexylethyl groups

Properties

Molecular Formula

C21H23BrN2

Molecular Weight

383.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(2-cyclohexylethyl)benzimidazole

InChI

InChI=1S/C21H23BrN2/c22-18-10-6-9-17(15-18)21-23-19-11-4-5-12-20(19)24(21)14-13-16-7-2-1-3-8-16/h4-6,9-12,15-16H,1-3,7-8,13-14H2

InChI Key

RAEORZQLTUVZEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br

Origin of Product

United States

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